An In-depth Technical Guide to 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is a substituted aminothiazole, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure, frequently incorporated into drug candidates due to its ability to interact with a wide range of biological targets.[1] While specific experimental data for 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is not extensively available in public literature, its chemical properties and reactivity can be inferred from the well-established chemistry of analogous 2-aminothiazole derivatives. This guide provides a comprehensive overview of the predicted physicochemical properties, a plausible synthetic route, expected reactivity, and potential applications of this compound, drawing upon data from structurally similar molecules to offer valuable insights for researchers in drug discovery and chemical synthesis.
Physicochemical Properties
The physicochemical properties of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine can be estimated based on its structure and data from similar compounds. These properties are crucial for predicting its behavior in biological systems and for the design of experimental protocols.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₅H₇BrN₂S | Based on the chemical structure. |
| Molecular Weight | 223.09 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar 2-aminothiazole derivatives are solids.[2] |
| Melting Point | Expected to be in the range of 100-200 °C. | Analogy with compounds like 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide (102-105 °C) and 2-Amino-5-bromo-1,3,4-thiadiazole (178-182 °C).[2] |
| Solubility | Likely soluble in organic solvents like DMSO and DMF; insoluble in water. | BRD-7288, a similar thiazole derivative, exhibits this solubility profile.[2] |
| Lipophilicity (logP) | Predicted to be moderately lipophilic. | The presence of the bromo and methyl groups would contribute to its lipophilicity. For instance, 5-bromo-N-[2-(4-methyl-1,3-thiazol-2-yl)propyl]pyridine-2-carboxamide has a logP of 2.58.[2] |
| CAS Number | 878890-10-9 | [3] |
Synthesis and Reactivity
The synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine can be approached through established methods for the formation of the 2-aminothiazole ring, followed by functionalization.
Proposed Synthetic Pathway
A common and effective method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. A plausible route for the target compound would involve the reaction of a suitable α-haloketone with a substituted thiourea.
Caption: Proposed Hantzsch synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine.
Detailed Protocol:
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Synthesis of N,4-dimethyl-1,3-thiazol-2-amine:
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Equimolar amounts of N-methylthiourea and 3-bromo-2-butanone are refluxed in a suitable solvent such as ethanol.
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The reaction mixture is then cooled, and the resulting hydrobromide salt is neutralized with a base (e.g., sodium bicarbonate) to yield N,4-dimethyl-1,3-thiazol-2-amine.
-
-
Bromination of N,4-dimethyl-1,3-thiazol-2-amine:
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The synthesized N,4-dimethyl-1,3-thiazol-2-amine is dissolved in a suitable solvent like glacial acetic acid.
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An equimolar amount of bromine is added dropwise at a controlled temperature.
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The reaction mixture is stirred until the reaction is complete, as monitored by TLC.
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The product, 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine, is then isolated by precipitation and purified by recrystallization. This bromination at the 5-position is a common reaction for 2-aminothiazoles.[4]
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Chemical Reactivity
The reactivity of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is dictated by its key functional groups:
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2-Amino Group: The exocyclic amino group is a primary site for nucleophilic attack. It can react with electrophiles such as acyl halides and sulfonyl halides.[5] The reactivity of the two nitrogen atoms (endocyclic and exocyclic) depends on the electrophile and reaction conditions.[5][6]
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Thiazole Ring: The thiazole ring is an aromatic heterocycle. The bromine atom at the 5-position can potentially undergo nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck) to introduce further diversity.
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Methyl Groups: The methyl groups are generally unreactive but can influence the electronic properties and steric environment of the molecule.
Caption: Key reactive sites and potential transformations of the title compound.
Spectral Analysis (Predicted)
Spectroscopic data is essential for the characterization of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine. The following are predicted spectral features based on its structure and data from analogous compounds.[7][8][9]
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¹H NMR:
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A singlet for the N-methyl protons.
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A singlet for the C4-methyl protons.
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A broad singlet for the NH₂ protons, which may be exchangeable with D₂O.
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-
¹³C NMR:
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Signals for the two methyl carbons.
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Signals for the thiazole ring carbons, with the C5 carbon bearing the bromine atom expected to be at a characteristic chemical shift.
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-
IR Spectroscopy:
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N-H stretching vibrations for the amino group in the range of 3100-3500 cm⁻¹.
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C=N stretching vibration characteristic of the thiazole ring.
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C-H stretching and bending vibrations for the methyl groups.
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-
Mass Spectrometry:
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A molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
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A characteristic isotopic pattern for the presence of a bromine atom (M⁺ and M⁺+2 peaks with approximately equal intensity).
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Potential Applications in Drug Discovery
The 2-aminothiazole core is a key component in numerous biologically active compounds, suggesting that 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine could serve as a valuable building block in drug discovery.[10] Derivatives of 2-aminothiazoles and related benzothiazoles have demonstrated a wide range of pharmacological activities.[11][12][13]
-
Antimicrobial and Antifungal Activity: Many thiazole and benzothiazole derivatives exhibit potent antimicrobial and antifungal properties.[11][13][14] The title compound could be a precursor for novel antimicrobial agents.
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Anticancer Activity: The 2-aminothiazole scaffold has been explored for the development of anticancer agents.[13] Further modification of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine could lead to compounds with antiproliferative effects.
-
Anti-inflammatory and Antioxidant Properties: Benzothiazole derivatives have been investigated for their anti-inflammatory and antioxidant activities.[11][13]
-
Antitubercular Activity: Structure-activity relationship studies of 2-aminothiazoles have identified potent antitubercular agents.[15] The N-2 position of the aminothiazole offers flexibility for modification to enhance activity.[15]
Conclusion
While direct experimental data on 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is limited, its chemical properties, synthesis, and reactivity can be reliably predicted based on the well-established chemistry of the 2-aminothiazole scaffold. This guide provides a foundational understanding of the compound, highlighting its potential as a versatile building block for the synthesis of novel compounds with diverse biological activities. The insights presented here are intended to support researchers in the design of new experiments and the exploration of this and related compounds in the field of medicinal chemistry.
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- An Overview of Thiazole Deriv
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